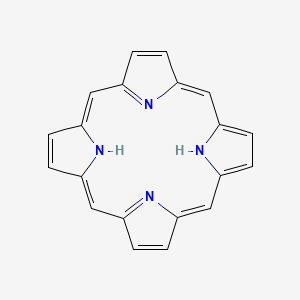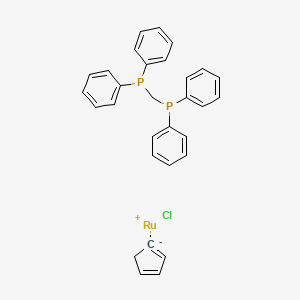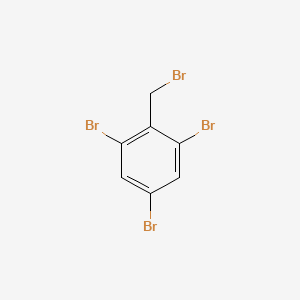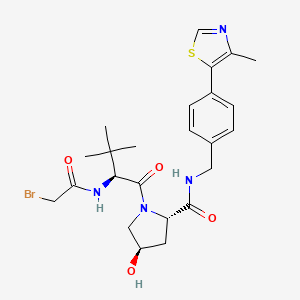
(+)-Norlirioferine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Norlirioferine is a naturally occurring alkaloid found in certain plant species It is known for its unique chemical structure and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Norlirioferine typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods optimized for high yield and cost-effectiveness. The choice of method depends on the availability of raw materials and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (+)-Norlirioferine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(+)-Norlirioferine has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (+)-Norlirioferine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, this compound may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
(+)-Norlirioferine can be compared with other similar alkaloids, such as:
Lirioferine: Another alkaloid with similar structural features but different biological activities.
Nuciferine: Known for its sedative and antipsychotic properties, differing in its mechanism of action.
Boldine: An alkaloid with antioxidant and hepatoprotective effects, highlighting the diversity of biological activities among similar compounds.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other related compounds.
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(6aS)-1,2,9-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-15-8-11-6-13-17-10(4-5-20-13)7-16(23-2)19(24-3)18(17)12(11)9-14(15)21/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |
Clave InChI |
VHFFCCOFVYXCRX-ZDUSSCGKSA-N |
SMILES isomérico |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)O)OC)NCCC3=C1)OC |
SMILES canónico |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)O)OC)NCCC3=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
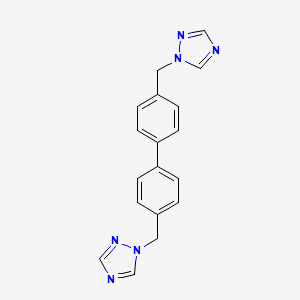
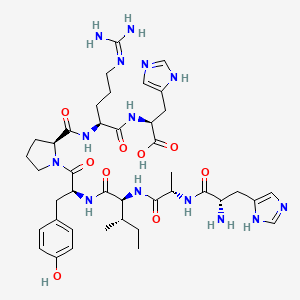

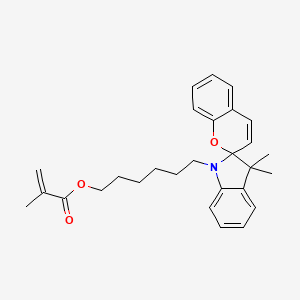
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
